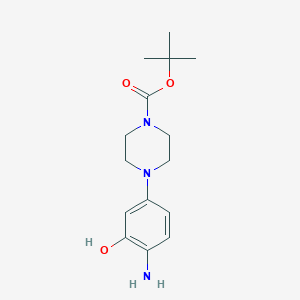

Tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate

Description

Properties

Molecular Formula |

C15H23N3O3 |

|---|---|

Molecular Weight |

293.36 g/mol |

IUPAC Name |

tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)11-4-5-12(16)13(19)10-11/h4-5,10,19H,6-9,16H2,1-3H3 |

InChI Key |

VCQWABXRDVKYOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)O |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Piperazine

The initial step involves the selective protection of piperazine's nitrogen atom using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. This reaction typically proceeds in an organic solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5 °C) to room temperature.

| Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Piperazine + Boc2O + Base | DCM or THF | 0–25 °C | 2–4 hours | 85–95 |

The base is often triethylamine or sodium bicarbonate to neutralize the generated acid and drive the reaction forward.

Introduction of 4-(4-Amino-3-hydroxyphenyl) Group

The functionalization at the 4-position of the piperazine ring is commonly achieved via nucleophilic aromatic substitution or palladium-catalyzed amination reactions, depending on the availability of appropriate aryl halide or aryl boronic acid derivatives.

One effective approach involves coupling tert-butyl piperazine-1-carboxylate with a suitably substituted 4-amino-3-hydroxyphenyl halide under Buchwald-Hartwig amination conditions:

| Catalyst | Ligand | Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Pd2(dba)3 | BINAP or Xantphos | Sodium tert-butoxide | Toluene or Dioxane | 80–110 °C | 12–24 h | 60–80 |

This method preserves the amino and hydroxy substituents on the phenyl ring due to mild reaction conditions and selective catalysis.

Representative Research Data

While direct literature specifically detailing the synthesis of this compound is limited, analogous synthetic routes are well documented in medicinal chemistry research, particularly in the development of CFTR potentiators and related compounds, where piperazine and substituted phenyl groups are common motifs.

Table 1: Example of Boc Protection and Amination Yields

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection | Carbamate formation | Boc2O, Et3N, DCM, 0–25 °C | 90 | High selectivity, mild conditions |

| Buchwald-Hartwig Amination | Pd-catalyzed coupling | Pd2(dba)3, BINAP, NaOtBu, Toluene, 100 °C, 18 h | 75 | Preserves amino and hydroxy groups |

| Reductive Amination | C-N bond formation | 4-amino-3-hydroxybenzaldehyde, NaBH3CN, MeOH, RT | 65 | Alternative route with moderate yield |

Analytical and Purification Techniques

- Purification: Typically achieved by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures or by recrystallization from suitable solvents.

- Characterization: Confirmed by NMR spectroscopy (^1H and ^13C), mass spectrometry, and IR spectroscopy to verify the presence of Boc group, piperazine ring, and phenyl substituents.

- Purity: High-performance liquid chromatography (HPLC) is used to ensure >95% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.

Scientific Research Applications

tert-Butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound with potential applications in laboratory research .

Synthesis and Use in Lead Optimization:

- The compound this compound is used in the synthesis of benzoxazolone carboxamides .

- Benzoxazolone carboxamides are being researched for their potential as orally active inhibitors of acid ceramidase, an enzyme that regulates sphingolipids .

- Sphingolipids are a class of molecules, and disturbances in their pathways can lead to sphingolipid-related disorders .

- Researchers have demonstrated the target engagement of benzoxazolone carboxamides in animal models of neuropathic lysosomal storage diseases like Gaucher’s and Krabbe’s diseases .

- In these animal models, the compounds significantly reduced brain levels of toxic lipids, such as glucosylsphingosine and galactosylsphingosine .

- Studies have also assessed the stability and solubility of these compounds, with some showing improved chemical stability in PBS at pH 7.4 and improved aqueous solubility .

Related Compounds:

- Other related compounds include tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which is used in chemical reactions involving imidazopyridines and cesium carbonate .

- Further compounds include tert-Butyl pyridin-2-ylcarbamate, 1-Boc-4-(3-Aminopyridin-2-yl)piperazine, tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate, tert-Butyl (5-aminopyridin-2-yl)carbamate and tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate (): Contains a nitro group at the 5-position and a methyl group at the 3-position on the phenyl ring. Synthesis: Prepared via CuI-catalyzed amination of 4-iodo-2-methyl-6-nitroaniline (52% yield), highlighting cost-effective catalytic methods .

- Tert-butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate (): Features dual amino groups at the 4- and 5-positions, increasing basicity and hydrogen-bonding capacity. This compound is synthesized by reducing the nitro group of the above analog, demonstrating the versatility of post-functionalization strategies .

- Such modifications are critical for tuning pharmacokinetic properties .

Heterocyclic and Hybrid Derivatives

Tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate ():

Contains a pyridinyl-oxadiazole hybrid structure. The oxadiazole ring is metabolically stable and often used in medicinal chemistry to improve bioavailability .- Tert-butyl 4-(5-(3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanamido)-3-cyanopyridin-2-yl)piperazine-1-carboxylate (): Features a diazirine group, enabling photoaffinity labeling for target identification in biochemical studies. The cyano group enhances electron deficiency, influencing binding affinity .

Physicochemical Properties and Stability

Solubility and Polarity

- The target compound’s hydroxyl and amino groups increase hydrophilicity compared to analogs with nitro () or trifluoromethyl () groups. This polarity may enhance aqueous solubility but reduce membrane permeability .

Comparative Data Table

Biological Activity

Tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate, a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butyl group and an amino-hydroxyphenyl moiety, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H22N2O3

- Molecular Weight : 278.35 g/mol

- CAS Number : 198627-86-0

Structure

The structural features of this compound include:

- A piperazine ring that provides a basic nitrogen atom.

- An amino group that can participate in hydrogen bonding.

- A hydroxyl group that enhances solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound exhibits affinity for certain receptors, including histamine receptors, which are involved in numerous physiological processes such as neurotransmission and immune responses .

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes, modulating pathways linked to diseases like cancer and neurological disorders .

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Neuroprotective Effects : Studies have shown that derivatives of piperazine can exhibit anticonvulsant properties and may be beneficial in treating epilepsy .

- Antidepressant Activity : Compounds with similar structures have been explored for their antidepressant effects, potentially through serotonin receptor modulation .

- Anticancer Properties : Preliminary studies suggest that piperazine derivatives may inhibit tumor growth by interfering with cellular signaling pathways .

Study 1: Histamine H3 Receptor Ligands

A study synthesized various piperazine derivatives, including those related to this compound. The compounds were evaluated for their binding affinity to the human histamine H3 receptor (hH3R). The most promising derivatives exhibited significant anticonvulsant activity in animal models, indicating potential for treating neurological disorders .

Study 2: Antidepressant Activity Assessment

In a controlled study assessing the antidepressant-like effects of piperazine derivatives, researchers found that specific modifications to the piperazine structure enhanced activity in behavioral tests. The study highlighted the importance of the amino and hydroxyl groups in mediating these effects, suggesting a mechanism involving serotonin modulation .

Comparative Analysis

| Compound Name | Binding Affinity (Ki) | Biological Activity |

|---|---|---|

| This compound | Not specified | Potential neuroprotective and antidepressant |

| Other Piperazine Derivative A | 16.0 nM | Anticonvulsant |

| Other Piperazine Derivative B | 120 nM | Antidepressant |

Q & A

Basic Questions

Q. What are the key synthetic routes for Tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

- Synthetic Routes :

-

Step 1 : Protection of the piperazine ring using a tert-butoxycarbonyl (Boc) group to ensure regioselectivity.

-

Step 2 : Functionalization of the aromatic ring via nucleophilic substitution or coupling reactions to introduce the amino and hydroxyl groups.

-

Step 3 : Deprotection under acidic conditions (e.g., HCl in dioxane) to yield the final compound .

- Optimization Strategies :

-

Temperature : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions.

-

Solvent Choice : Use polar aprotic solvents (e.g., DMF, DCM) for coupling reactions to enhance reactivity.

-

Catalysts : Employ palladium catalysts for cross-coupling steps to improve efficiency .

Step Reaction Conditions Yield Range Boc Protection DCM, RT, 12h 85–90% Aromatic Substitution DMF, 80°C, Pd(OAc)₂ 60–75% Deprotection HCl/dioxane, 0°C, 2h 90–95%

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and detects impurities via <sup>1</sup>H/<sup>13</sup>C spectra (e.g., aromatic proton integration at δ 6.5–7.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₅H₂₂N₃O₃: 292.16) .

Q. What are common impurities encountered during synthesis, and how are they identified?

- Byproducts : Unreacted Boc-protected intermediates or dehalogenation byproducts in coupling steps.

- Detection :

- TLC : Monitor reaction progress (Rf = 0.3 in ethyl acetate/hexane 1:1).

- HPLC-MS : Identify low-abundance impurities via fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications at the piperazine ring or aromatic substituents influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

-

Amino Group : Essential for hydrogen bonding with target receptors (e.g., serotonin 5-HT₁A, IC₅₀ = 120 nM). Removal reduces affinity by >50% .

-

Hydroxyl Group : Enhances solubility but may reduce blood-brain barrier penetration. Methylation at this position increases lipophilicity (logP from 1.2 to 2.5) .

- Analog Comparison :

Modification Biological Activity (IC₅₀) Reference -NH₂/-OH (Parent) 5-HT₁A: 120 nM -NHCH₃/-OH 5-HT₁A: 250 nM -NO₂/-OH (Inactive) 5-HT₁A: >1 μM

Q. What computational modeling approaches predict binding affinity with neurological targets?

- Docking Studies : Use AutoDock Vina to simulate interactions with 5-HT₁A receptors (PDB: 7E2Z). Focus on key residues: Asp116 (salt bridge) and Ser199 (hydrogen bonding) .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns; RMSD < 2 Å indicates stable binding .

Q. How can discrepancies in reported biological activity data be resolved experimentally?

- Controlled Variables :

- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 for receptor studies).

- Compound Handling : Use fresh DMSO stocks to avoid degradation (test via HPLC every 2 weeks) .

- Validation : Replicate studies across independent labs with blinded sample analysis to eliminate bias .

Q. What strategies enhance the compound’s stability under physiological conditions?

- Formulation : Encapsulate in PEGylated liposomes to reduce hydrolysis (half-life increases from 2h to 8h in plasma) .

- Prodrug Design : Introduce ester moieties at the hydroxyl group for slow enzymatic release .

Methodological Notes

- Synthesis Optimization : Prioritize reaction monitoring (TLC/HPLC) to abort failed runs early .

- Data Reproducibility : Share raw spectral data (NMR, MS) in supplementary materials for peer validation .

- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing (e.g., MTT assays on ≥3 cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.